3-Isoxazolol, 4,5-dimethyl-
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Overview
Description
Synthesis Analysis
The synthesis of 3-Isoxazolol, 4,5-dimethyl- derivatives involves various chemical reactions, highlighting the versatility and reactivity of this compound. Notable methods include the reaction of β-dimethylaminovinyl ketones with hydroxylamine, offering a regioselective synthesis of 3- and 5-substituted isoxazoles under varied conditions (Rosa et al., 2008). Additionally, the use of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids provides a novel route to 5-substituted 3-isoxazolols without forming any byproduct, showcasing a three-step procedure that transforms carboxylic acid derivatives into the target compound (Sørensen et al., 2000).
Molecular Structure Analysis
The molecular structure of 3-Isoxazolol, 4,5-dimethyl- and its derivatives has been elucidated through various spectroscopic techniques and X-ray diffraction studies. These studies reveal the planarity of the isoxazole ring and detail the molecular geometry, including bond lengths and angles, highlighting the stability and conformational preferences of these molecules (Prasad et al., 2011).
Chemical Reactions and Properties
3-Isoxazolol, 4,5-dimethyl- participates in various chemical reactions, showcasing its utility in organic synthesis. The compound's ability to undergo palladium-catalyzed coupling and its reactivity towards electrophilic and nucleophilic agents are of particular interest. These reactions enable the synthesis of diverse isoxazole derivatives with potential biological properties, further expanding the chemical space of isoxazoles (Labadie, 1994).
Scientific Research Applications
Tautomerism Studies
- Isoxazole derivatives, including those similar to 3-Isoxazolol, 4,5-dimethyl-, have been studied for their tautomerism, revealing insights into their chemical behavior in different solvents and phases. Notably, 3,4-dimethyl-5-hydroxyisoxazole exists in OH form in various solutions and solid phases, indicating its structural versatility and potential for diverse chemical applications (Boulton & Katritzky, 1961).
Synthetic Chemistry
- 3,5-Dimethyl-4-iodoisoxazole, closely related to 3-Isoxazolol, 4,5-dimethyl-, has been utilized in palladium-catalyzed coupling reactions. This showcases the compound's utility in creating complex chemical structures, such as 4-aryl-3,5-dimethylisoxazoles, which can be further transformed into other valuable compounds (Labadie, 1994).
Pharmaceutical Research
- Although outside the exact chemical structure of 3-Isoxazolol, 4,5-dimethyl-, derivatives like 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides have been explored for their potential insecticidal activity. This indicates the broader pharmaceutical and agrochemical research potential of isoxazole derivatives (Yu et al., 2009).
Organic Chemistry and Material Science
- The compound's derivatives have been used in developing new synthetic methodologies and materials. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole, a derivative, has been employed as a novel reagent in esterification processes, demonstrating the compound's relevance in advancing organic synthesis techniques (Iranpoor et al., 2010).
Analytical Chemistry
- The physicochemical properties of isoxazolyl-amidoximes, closely related to the compound , have been extensively studied. Such research underlines the potential of 3-Isoxazolol, 4,5-dimethyl- derivatives in analytical applications, such as developing new analytical reagents and methods (Bernal et al., 1986).
Future Directions
properties
IUPAC Name |
4,5-dimethyl-1,2-oxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-4(2)8-6-5(3)7/h1-2H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJKSVJGPLKILI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ONC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302512 |
Source
|
Record name | 3-Isoxazolol, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isoxazolol, 4,5-dimethyl- | |
CAS RN |
930-83-6 |
Source
|
Record name | 3-Hydroxy-4,5-dimethylisoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Isoxazolol, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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